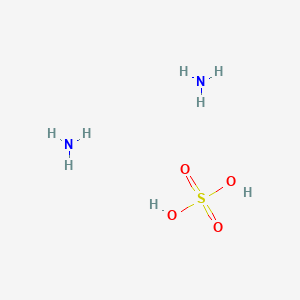
Ammonium sulfate, ACS reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium sulfate, with the chemical formula (NH₄)₂SO₄, is an inorganic salt that appears as a white crystalline solid. It is highly soluble in water and is primarily used as a soil fertilizer due to its nitrogen and sulfur content . This compound has been utilized in various industrial applications since the 19th century .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium sulfate can be synthesized by reacting ammonia with sulfuric acid. The reaction is exothermic and produces ammonium sulfate as follows: [ 2NH₃ + H₂SO₄ \rightarrow (NH₄)₂SO₄ ] This reaction typically occurs at a temperature of around 60°C .
Industrial Production Methods:
By-product from Coke Ovens: Ammonium sulfate is produced as a by-product in the production of coke from coal.
Types of Reactions:
Decomposition: Upon heating above 250°C, ammonium sulfate decomposes into ammonium bisulfate and ammonia. [ (NH₄)₂SO₄ \rightarrow NH₄HSO₄ + NH₃ ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of ammonium sulfate.
Ammonia: Reacts with sulfuric acid to form ammonium sulfate.
Major Products Formed:
Ammonium Bisulfate: Formed during the decomposition of ammonium sulfate.
Calcium Carbonate: Formed when gypsum reacts with ammonium carbonate.
Wissenschaftliche Forschungsanwendungen
Ammonium sulfate has a wide range of applications in scientific research:
Protein Purification: It is extensively used in the precipitation and fractionation of proteins.
Molecular Biology: Utilized in the isolation and purification of enzymes and antibodies.
Chromatography: Employed in hydrophobic interaction chromatography for protein separation.
Crystallography: Used in the crystallographic analysis of nucleic acids and proteins.
Wirkmechanismus
Ammonium sulfate acts by pulling water molecules away from non-polar units of proteins, increasing surface tension and enhancing hydrophobic interactions. This mechanism allows proteins to precipitate from solutions or bind to hydrophobic columns . Additionally, it stabilizes protein structures by preferential solvation .
Vergleich Mit ähnlichen Verbindungen
Ammonium Nitrate (NH₄NO₃): Another nitrogen-based fertilizer but with higher nitrogen content.
Ammonium Chloride (NH₄Cl): Used in fertilizers and as a flux in metalworking.
Ammonium Phosphate ((NH₄)₃PO₄): Commonly used in fertilizers.
Comparison:
Nitrogen Content: Ammonium sulfate contains 21% nitrogen, which is lower compared to ammonium nitrate but includes sulfur, making it beneficial for sulfur-deficient soils.
Solubility: Ammonium sulfate is highly soluble in water, similar to ammonium nitrate and ammonium chloride.
Ammonium sulfate’s unique combination of nitrogen and sulfur, along with its diverse applications in scientific research, makes it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
azane;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
